molecular formula C9H14BN3O2 B14090859 (4-Methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

(4-Methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14090859
M. Wt: 207.04 g/mol
InChI Key: LVLNZJWPDNQWCO-UHFFFAOYSA-N
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Description

(4-Methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a pyrrolidine group and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the pyrrolidine group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups onto the pyrimidine or pyrrolidine rings.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds .

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The boronic acid moiety can form reversible covalent bonds with active site serine residues in enzymes, making it a useful tool for probing enzyme mechanisms.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Boronic acid-containing compounds are known to inhibit proteasomes and other enzymes, which can be exploited for the development of new drugs for cancer and other diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. The pyrimidine and pyrrolidine rings can also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a boronic acid group with a pyrimidine and pyrrolidine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14BN3O2

Molecular Weight

207.04 g/mol

IUPAC Name

(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C9H14BN3O2/c1-7-8(10(14)15)6-11-9(12-7)13-4-2-3-5-13/h6,14-15H,2-5H2,1H3

InChI Key

LVLNZJWPDNQWCO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCCC2)(O)O

Origin of Product

United States

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